molecular formula C20H21Cl2NO2 B4738819 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane

1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane

Cat. No. B4738819
M. Wt: 378.3 g/mol
InChI Key: RDIYXGYWZYNYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane, also known as DPA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of azepane derivatives and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane has been extensively studied in scientific research and has been found to have a wide range of applications. It has been used as a ligand for the sigma-1 receptor, which has been implicated in various physiological and pathological processes. It has also been used as a tool for studying the mechanisms of action of various drugs and compounds.

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane involves its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological and pathological processes. It has been found to play a role in the regulation of ion channels, neurotransmitter release, and cell survival. 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane has been found to bind to the sigma-1 receptor with high affinity and to modulate its activity.
Biochemical and Physiological Effects:
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, including voltage-gated calcium channels, and to regulate the release of neurotransmitters such as dopamine and glutamate. It has also been found to have neuroprotective effects and to promote cell survival in various cell types.

Advantages and Limitations for Lab Experiments

The use of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane in lab experiments has several advantages and limitations. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to modulate the activity of ion channels and neurotransmitter release, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane. One direction is the development of more potent and selective ligands for the sigma-1 receptor, which could have therapeutic potential for various diseases and disorders. Another direction is the study of the role of the sigma-1 receptor in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. Finally, the use of 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane as a tool for studying the mechanisms of action of various drugs and compounds could lead to the development of new treatments for various diseases and disorders.

properties

IUPAC Name

azepan-1-yl-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO2/c21-17-8-9-19(18(22)13-17)25-14-15-6-5-7-16(12-15)20(24)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYXGYWZYNYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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